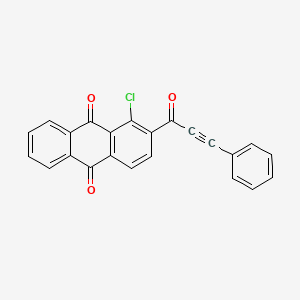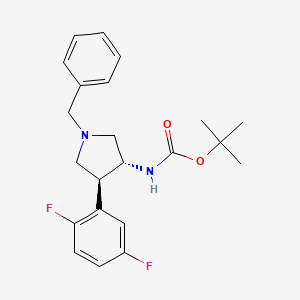
1-Chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: Anthracene-9,10-dione and 3-phenylpropiolic acid.
Catalysts and Solvents: Common solvents used include dichloromethane (DCM) or chloroform, and the reaction may be catalyzed by Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters would be essential for consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracene diols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinones, while reduction can produce anthracene diols.
Aplicaciones Científicas De Investigación
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research into its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials for OLEDs and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound can absorb light and enter an excited state, which can then transfer energy to other molecules or generate reactive oxygen species (ROS) in the case of photodynamic therapy . The molecular targets and pathways involved include the interaction with cellular components and the generation of ROS that can induce cell damage or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-Chloro-2-(3-phenylpropioloyl)anthracene-9,10-dione is unique due to the presence of the chlorine atom and the propioloyl group, which can significantly alter its photophysical properties compared to other anthracene derivatives . These structural differences can lead to variations in fluorescence quantum yield, absorption spectra, and reactivity, making it a valuable compound for specific applications in materials science and photochemistry .
Propiedades
Número CAS |
680603-25-2 |
|---|---|
Fórmula molecular |
C23H11ClO3 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1-chloro-2-(3-phenylprop-2-ynoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C23H11ClO3/c24-21-17(19(25)13-10-14-6-2-1-3-7-14)11-12-18-20(21)23(27)16-9-5-4-8-15(16)22(18)26/h1-9,11-12H |
Clave InChI |
QSKSBBBVYJJBRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)

